Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a sulfonamide-based compound featuring a benzothiazole moiety linked to a piperidine ring via an ether bond, with a sulfonyl group bridging the piperidine and a methyl benzoate ester. The sulfonyl group enhances metabolic stability and bioavailability, while the methyl benzoate ester may improve lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-19(23)14-6-8-16(9-7-14)29(24,25)22-12-10-15(11-13-22)27-20-21-17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJCMXQOPXIJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Coupling with piperidine: The benzo[d]thiazole derivative is then reacted with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base to form the piperidine-linked intermediate.
Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperidine rings have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Studies have demonstrated that methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate may inhibit cell proliferation in cancer models, making it a candidate for further investigation as an anticancer agent .
Neuropharmacological Effects
Piperidine derivatives are also known for their neuropharmacological effects. Compounds similar to this compound have been studied for their potential to modulate neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. The mechanism of action often involves interaction with serotonin and dopamine receptors .
Potential Therapeutic Uses
The potential therapeutic applications of this compound include:
- Anticancer Therapy : As mentioned, its ability to inhibit cancer cell growth positions it as a promising candidate for developing new anticancer drugs.
- Neurological Disorders : Its neuropharmacological properties suggest potential use in treating conditions like anxiety and depression.
- Antiviral Applications : Emerging research indicates that structural analogs may possess antiviral properties, particularly against retroviruses, expanding its therapeutic scope .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
Mechanism of Action
The mechanism of action of Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It could modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups: antibacterial sulfonamide derivatives () and pesticidal benzoate/sulfonamide compounds (). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations and Bioactivity Benzothiazole vs. However, oxadiazoles exhibit better solubility due to their heterocyclic polarity. Piperidine vs. Pyrazole: The piperidine ring in the target compound likely improves conformational flexibility and target binding compared to fenpyroximate’s rigid pyrazole core, which is optimized for acaricidal activity .
Synthesis Complexity
- The target compound’s synthesis shares steps with ’s sulfonamide derivatives (e.g., sulfonyl chloride coupling), but the benzothiazole-ether linkage requires specialized conditions (e.g., LiH/DMF for ether formation) . This contrasts with fenpyroximate’s pyrazole synthesis, which relies on hydrazine derivatives.
Potential Applications Antibacterial: The target compound’s sulfonamide-benzothiazole hybrid structure aligns with known antibacterial agents (e.g., sulfa drugs), but its efficacy relative to oxadiazole derivatives () remains untested . Pesticidal: Unlike tolylfluanid’s broad fungicidal activity, the methyl benzoate group in the target compound may limit its utility to specific pests, similar to fenpyroximate’s niche acaricidal use .
Notes
Biological Activity
Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety , a piperidine ring , and a benzoate ester . Its molecular formula is , which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Antimicrobial Activity : Benzothiazole derivatives have demonstrated significant antimicrobial properties, making them potential candidates for treating infections.
- Cytokine Modulation : Some studies indicate that related compounds can enhance the release of immunostimulatory cytokines, suggesting a role in immune modulation .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, supporting its potential use in developing new antibiotics .
Structure-Activity Relationship (SAR)
A study focusing on structure-activity relationships revealed that modifications to the benzothiazole and piperidine moieties could enhance biological activity. Specific substitutions were found to significantly increase the potency of related compounds in activating NF-κB, an important transcription factor in immune responses .
Case Studies
- Antibacterial Evaluation : In one study, synthesized derivatives containing the piperidine nucleus showed promising antibacterial activity against standard bacterial strains. The presence of the sulfonyl group was crucial for enhancing this activity .
- Enzyme Inhibition : Another case study evaluated the enzyme inhibitory effects of similar compounds. Results indicated that certain derivatives effectively inhibited AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | Piperidine ring, ethoxy group | Moderate antimicrobial activity |
| 4-(4-(benzo[d]thiazol-2-yloxy)methyl)piperidine | Benzothiazole moiety | Antitubercular properties |
| Benzothiazole derivatives | Varies | Antimicrobial, anticancer |
Q & A
Q. Q: What are the key steps and reaction conditions for synthesizing Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate?
A: The synthesis typically involves:
- Step 1: Formation of the benzo[d]thiazol-2-yloxy piperidine intermediate via nucleophilic substitution between 2-mercaptobenzothiazole and 4-hydroxypiperidine under basic conditions (e.g., NaH in DMF).
- Step 2: Sulfonylation using 4-(chlorosulfonyl)benzoic acid methyl ester, requiring controlled temperatures (0–5°C) to avoid side reactions.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and MS .
Key Conditions: Anhydrous solvents, inert atmosphere (N₂/Ar), and stoichiometric monitoring via TLC.
Advanced Synthesis
Q. Q: How can regioselectivity challenges during sulfonylation be addressed?
A: Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Using bulky bases (e.g., DBU) to direct sulfonylation to the less hindered piperidine nitrogen.
- Pre-complexation with Lewis acids (e.g., ZnCl₂) to activate specific sites.
- Kinetic control via low-temperature reactions (<10°C) to favor the desired pathway .
Characterization Methods
Q. Q: Which spectroscopic techniques validate the compound’s structure?
A:
- ¹H/¹³C NMR: Confirms piperidine sulfonamide linkage (δ 3.1–3.5 ppm for piperidine protons; δ 120–130 ppm for aromatic carbons).
- HRMS: Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- IR: Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Biological Activity
Q. Q: What in vitro assays evaluate antimicrobial activity?
A:
- MIC Assays: Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Time-Kill Studies: To assess bactericidal vs. bacteriostatic effects.
- Biofilm Inhibition: Crystal violet staining for biofilm biomass quantification .
Data Contradiction
Q. Q: How to resolve discrepancies in reported bioactivities of similar benzothiazoles?
A:
- Standardize Assays: Use CLSI guidelines for MIC determinations.
- Control Variables: pH, solvent (DMSO concentration ≤1%), and cell passage number.
- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance activity) .
Stability Studies
Q. Q: What methods assess hydrolytic stability of the sulfonyl group?
A:
- pH-Varied Incubation: In buffers (pH 1–9) at 37°C, monitored by HPLC over 24–72 hours.
- LC-MS: Detect hydrolysis products (e.g., free benzoic acid).
- Kinetic Modeling: Calculate half-life (t₁/₂) under physiological conditions .
Advanced Reactivity
Q. Q: How to mitigate side reactions during piperidinyl-sulfonyl bond formation?
A:
- Protection/Deprotection: Use Boc-protected piperidine to prevent N-alkylation.
- Slow Addition: Introduce sulfonyl chloride dropwise to minimize exothermic side reactions.
- Scavengers: Add molecular sieves to sequester HCl byproducts .
Computational Modeling
Q. Q: Can molecular docking predict bacterial enzyme binding?
A:
- Target Selection: DNA gyrase (for Gram-negative) or Sortase A (for Gram-positive).
- Software: AutoDock Vina with AMBER force fields.
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values .
Metabolic Pathways
Q. Q: What models study phase I/II metabolism?
A:
- Liver Microsomes: Human/rat S9 fractions to identify CYP450-mediated oxidation (phase I).
- UGT/SULT Assays: Recombinant enzymes for glucuronidation/sulfation (phase II).
- LC-HRMS: Track metabolite formation (e.g., demethylated or hydroxylated derivatives) .
Crystallography
Q. Q: What challenges arise in crystallizing this compound?
A:
- Polymorphism: Screen solvents (e.g., DMSO/water) and cooling rates.
- Crystal Twinning: Use seeding techniques or additive screening (e.g., heptane triols).
- Data Collection: Synchrotron radiation for low-symmetry crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
